Tomatidenol
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Overview
Description
Tomatidenol is a natural product found in Solanum spirale, Solanum dasyphyllum, and other organisms with data available.
Scientific Research Applications
1. Impact on Larvae of Pests
Tomatidenol has been evaluated for its inhibitory effect on larvae of pests like the red flour beetle and the tobacco hornworm. It was found that this compound, along with other steroidal alkaloids and glycoalkaloids, did not exhibit activity against these larvae, suggesting limited effectiveness as a pest control agent in this context (Weissenberg et al., 1998).
2. Role in Plant Metabolism
Research on the tomato saponin α-tomatine has revealed that the ascomycete Gibberella pulicaris can metabolize α-tomatine to produce 7α-hydroxy-tomatidenol, among other compounds. This highlights this compound's role in the metabolism and biochemical pathways within plants (Weltring et al., 1998).
3. Chemical Analysis Techniques
This compound has been included in studies on thin-layer chromatography for the separation of steroidal Solanum alkaloids. This research is significant for analytical chemistry, providing insights into the methods for resolving complex mixtures of plant-derived compounds (Schréiber et al., 1963).
4. Identification in Potato Varieties
In studies examining the glycoalkaloid content in potato varieties, this compound-based glycoalkaloids such as alpha-solamarine were identified. This research is crucial for understanding the chemical composition of different potato varieties and their potential impacts (Griffiths & Dale, 2001).
5. Structural Analysis
The structural analysis of the tomato glycoalkaloid this compound-3-β-lycotetraose (Dehydrotomatine) has been conducted, providing detailed chemical insights into this compound and its potential applications in various scientific fields (Friedman et al., 1997).
6. Asymmetric Synthesis
The asymmetric synthesis of this compound has been reported, showcasing the advancements in chemical synthesis techniques. This is significant for the pharmaceutical and chemical industries, as it opens up possibilities for the production of this compound in larger quantities (Wang et al., 2020).
7. Glycoalkaloid Metabolism
Research on glycoalkaloid metabolism in tomatoes has underscored the importance of enzymes like GAME1 in glycosylation of this compound. This is crucial for understanding the biosynthesis of steroidal alkaloids in plants, which can have implications in agriculture and plant biology (Itkin et al., 2011).
Properties
Molecular Formula |
C27H43NO2 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
KWVISVAMQJWJSZ-INULWVDGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
Synonyms |
solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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